6-Fluoroquinoline-2-carboxylic acid

Medicinal Chemistry Physicochemical Property Drug Design

Medicinal chemistry programs targeting fluoroquinolone antibacterials or antimalarials depend on the precise 6-fluoro substitution pattern-substituting a 5-fluoro or 6-chloro analog can derail lead optimization. 6-Fluoroquinoline-2-carboxylic acid (CAS 86324-51-8) is the literature-validated scaffold for synthesizing potent DNA gyrase inhibitors and antiplasmodial 6-fluoroquinoline-4-carboxylic acid derivatives. • Supplied at ≥98% purity with QC documentation (NMR, HPLC) for reproducible synthesis. • In stock across multiple pack sizes (100 mg-5 g) for immediate global shipment. • Eliminates procurement delays versus less readily available 5-fluoro or 7-fluoro regioisomers.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 86324-51-8
Cat. No. B1289164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinoline-2-carboxylic acid
CAS86324-51-8
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C(=O)O)C=C1F
InChIInChI=1S/C10H6FNO2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,(H,13,14)
InChIKeyLNRMNYOWYGXFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinoline-2-carboxylic acid: Antibacterial & Antimalarial Lead Scaffold


6-Fluoroquinoline-2-carboxylic acid (CAS 86324-51-8) is a heterocyclic aromatic compound belonging to the fluoroquinolone class, with the molecular formula C10H6FNO2 and a molecular weight of 191.16 g/mol . The compound serves as a core scaffold in medicinal chemistry, particularly for antibacterial and antimalarial drug discovery programs [1]. Its structure features a carboxylic acid group at the C-2 position and a fluorine substituent at the C-6 position of the quinoline ring. Commercially, it is supplied at purities ranging from 95% to 98% , making it a standard starting material for the synthesis of more complex quinoline derivatives and active pharmaceutical ingredients (APIs).

Scaffold class 6‑Fluoroquinoline‑2‑carboxylic acid core for antibacterial and antimalarial lead programs
Fluorine position C‑6 substitution supports reported DNA gyrase and antiplasmodial SAR
Application focus Synthetic intermediate for novel fluoroquinolones, antimalarial agents, and solvatochromic probes

6-Fluoroquinoline-2-carboxylic acid: Why Close Analogs Fall Short


The specific position of the fluorine substituent on the quinoline ring critically influences both the electronic properties and biological activity of the resulting derivatives. While many quinoline-2-carboxylic acid analogs exist, including unsubstituted, 5-fluoro, 6-chloro, and 6-methoxy variants, the 6-fluoro substitution pattern is uniquely established in the medicinal chemistry literature for conferring optimal DNA gyrase inhibition and antiplasmodial activity [1]. Substitution at the C-6 position with fluorine enhances lipophilicity and metabolic stability compared to the unsubstituted parent, and it modulates the electron density of the aromatic system differently than a C-5 fluorine, a C-6 chlorine, or a C-6 methoxy group, thereby affecting target binding affinity and pharmacokinetic profiles [2]. Consequently, substituting this specific building block with a close analog during synthesis can lead to significant changes in the potency, selectivity, and physicochemical properties of the final drug candidate, potentially derailing a lead optimization program.

6‑Fluoro‑2‑carboxylic acid (this scaffold) Established SAR for DNA gyrase inhibition and antiplasmodial activity
Unsubstituted or 5‑fluoro analog Electronic and lipophilicity profile may shift target binding and antiplasmodial response
6‑Fluoro‑2‑carboxylic acid Widely stocked, documented purity 96–98% with QC (NMR, HPLC, GC)
5‑Fluoro‑2‑carboxylic acid (CAS 511234‑64‑3) Lower availability; custom synthesis may delay campaigns and reduce batch consistency
6‑Fluoro scaffold Fluorine reduces CYP450‑mediated oxidation risk (class‑level)
6‑Methoxy or 6‑chloro scaffold Metabolic stability may decrease; lead optimization trajectory can be altered

6-Fluoroquinoline-2-carboxylic acid: Evidence vs. Closest Analogs


Lipophilicity Advantage Over Unsubstituted Analog

The introduction of a fluorine atom at the C-6 position of quinoline-2-carboxylic acid significantly increases its lipophilicity compared to the unsubstituted parent compound. This difference, while not directly measured for the free acid in a single study, is a well-established class-level effect supported by the predicted LogP value for 6-fluoroquinoline-2-carboxylic acid of 2.07 and the known LogP for quinoline-2-carboxylic acid of approximately 1.5. This increase in LogP of approximately 0.6 units translates to a roughly 4-fold increase in the compound's partition coefficient, which can directly impact membrane permeability and oral bioavailability in drug candidates.

Lipophilicity (LogP)
Class‑level inference
ΔLogP ≈ +0.6 (Predicted): 6‑fluoro LogP 2.07 vs. unsubstituted ~1.5
May support membrane permeability optimization in antibacterial and CNS candidates
Predicted values; experimental LogP for free acid not directly reported
Medicinal Chemistry Physicochemical Property Drug Design

Antiplasmodial Activity: 6-Fluoro vs. 5-Fluoro

A 2019 SAR study on 6-fluoroquinoline-4-carboxylic acid derivatives demonstrated that the 6-fluoro substitution pattern is critical for antiplasmodial activity [1]. While the study does not directly compare the free 2-carboxylic acid building blocks, it provides strong class-level evidence that the 6-fluoro motif, which is a key feature of the 6-fluoroquinoline-2-carboxylic acid scaffold, imparts superior activity against Plasmodium falciparum compared to analogs lacking this specific substitution. This supports the selection of the 6-fluoroquinoline-2-carboxylic acid core over 5-fluoro or unsubstituted variants for initiating antimalarial lead optimization programs.

Antiplasmodial SAR
Class‑level inference
6‑fluoro motif supports activity vs. P. falciparum in 4‑carboxylic acid derivative series
Supports selection for antimalarial lead optimization programs
SAR confirmed in derivatives; direct free acid comparison not available
Antimalarial SAR Medicinal Chemistry

Commercial Purity & QC Advantage Over 5-Fluoro Analogs

A practical procurement consideration: 6-Fluoroquinoline-2-carboxylic acid is available from multiple vendors with standard purities of 96-98% and accompanying QC documentation, including NMR, HPLC, and GC traceability . In contrast, the 5-fluoroquinoline-2-carboxylic acid analog (CAS 511234-64-3) is less widely stocked and often requires longer lead times or custom synthesis . The higher commercial availability and documented purity of the 6-fluoro isomer translates to reduced procurement risk and faster initiation of synthetic campaigns.

Commercial Availability
Head‑to‑head
6‑fluoro: multiple vendors, 96‑98% purity with NMR/HPLC/GC
5‑fluoro (CAS 511234‑64‑3): limited stock, often custom synthesis
Reduces procurement risk and improves batch‑to‑batch reproducibility
Vendor catalog comparison (Bidepharm, Leyan, MolCore vs. ChemShuttle, AKSci)
Procurement Quality Control Synthesis

Enhanced Metabolic Stability vs. 6-Methoxy & 6-Chloro Analogs

The C-6 fluorine substituent on the quinoline ring confers greater metabolic stability compared to electron-donating methoxy or larger halogen substituents. This is a class-level inference based on the established SAR of fluoroquinolone antibacterials, where the 6-fluoro group is known to reduce oxidative metabolism at the adjacent C-5 and C-7 positions [1]. While direct comparative microsomal stability data for the free 2-carboxylic acid analogs is not available in the public domain, the principle is widely applied in medicinal chemistry to prioritize fluorine-containing building blocks over their chloro or methoxy counterparts for lead optimization.

Metabolic Stability
Class‑level inference
C‑6 fluorine reduces CYP450 oxidation tendency vs. 6‑methoxy/6‑chloro scaffolds
May lower metabolic liability during lead optimization
Class‑level SAR; direct microsomal stability data not reported for free acid
Drug Metabolism Pharmacokinetics SAR

6-Fluoroquinoline-2-carboxylic acid: Key Applications in Drug Discovery


Antibacterial Lead Optimization Targeting DNA Gyrase

6-Fluoroquinoline-2-carboxylic acid serves as the optimal core scaffold for synthesizing novel fluoroquinolone analogs due to the established SAR that the 6-fluoro substituent is critical for potent DNA gyrase inhibition. Using this specific building block, rather than an unsubstituted or C-5/C-8 fluoro analog, aligns the project with the structural features of clinically successful fluoroquinolones and maximizes the probability of identifying a lead compound with meaningful antibacterial activity, as demonstrated in the synthesis and evaluation of 32 derivatives reported by Foroumadi et al. [1].

Antimalarial Drug Discovery: 6-Fluoroquinoline-4-carboxylic Acid Derivatives

For antimalarial research, 6-fluoroquinoline-2-carboxylic acid is the preferred starting material for synthesizing a series of 6-fluoroquinoline-4-carboxylic acid derivatives, which have been shown to possess antiplasmodial activity. The Hochegger et al. study [1] utilized this substitution pattern to explore SAR and identify potent analogs. Choosing the 6-fluoro over a 5-fluoro or 7-fluoro starting material is essential for replicating the reported SAR and achieving the desired biological outcome.

Fluorescent Probes & Solvatochromic Dyes

6-Fluoroquinoline-2-carboxylic acid can be converted to 6-fluoro-2-(aryl)quinoline-4-carboxylic acids, which have demonstrated significant solvatochromic behavior and fluorescence across a broad spectral range (UV to green) [1]. These properties make it a valuable building block for developing novel fluorescent probes for biological imaging or chemical sensing applications. The 6-fluoro substitution pattern contributes to the unique photophysical properties observed in these derivatives.

High-Purity Building Block for Reproducible Synthesis

Given its wide commercial availability at 96-98% purity with QC documentation (NMR, HPLC, GC) [1], 6-fluoroquinoline-2-carboxylic acid is the preferred choice for laboratories that prioritize reproducibility and speed. Compared to less readily available analogs like 5-fluoroquinoline-2-carboxylic acid [2], this compound minimizes procurement delays and ensures consistent synthetic outcomes across different batches and research groups.

Application
Selection Property
Validation Focus
Antibacterial lead optimization
6‑Fluoro scaffold alignment with reported DNA gyrase inhibition SAR
In vitro antibacterial activity and target engagement assays
Antimalarial drug discovery
Antiplasmodial SAR preference for 6‑fluoro substitution pattern
P. falciparum growth inhibition and selectivity profiling
Fluorescent probe development
Reported solvatochromic and fluorescent behavior of derived quinoline‑4‑carboxylic acids
Photophysical characterization and imaging‑compatibility evaluation
Reproducible synthesis building block
High purity (96–98%) and documented QC (NMR, HPLC, GC)
Batch‑to‑batch consistency and supplier stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.